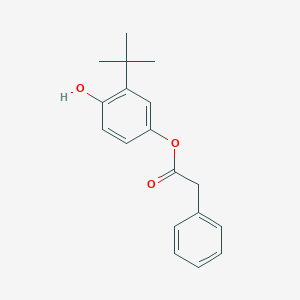
3-Tert-butyl-4-hydroxyphenyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-4-hydroxyphenyl phenylacetate, also known as Irganox 1010, is a synthetic antioxidant that is widely used in various industries, including plastics, rubber, adhesives, and lubricants. It is a white, crystalline powder with a molecular weight of 358.5 g/mol and a melting point of 110-125°C. This compound is known for its ability to prevent the oxidation of organic materials, which can lead to degradation and loss of performance.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-4-hydroxyphenyl phenylacetate involves the donation of a hydrogen atom to a free radical, which prevents the propagation of the radical chain reaction. This process is known as hydrogen atom transfer (HAT) and is a common mechanism for antioxidants. The tert-butyl group on the phenol ring of the compound enhances its antioxidant activity by stabilizing the phenoxyl radical intermediate that is formed during the HAT process.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well tolerated by living organisms. It has been found to have no mutagenic or carcinogenic effects and is not a skin irritant or sensitizer. In addition, it has been shown to have beneficial effects on various physiological processes, such as reducing oxidative stress and inflammation, and improving cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Tert-butyl-4-hydroxyphenyl phenylacetate in lab experiments include its high stability, low toxicity, and wide range of applications. It can be easily incorporated into various organic materials and is compatible with many analytical techniques. However, its effectiveness as an antioxidant may vary depending on the specific system being studied, and it may not be suitable for all experimental conditions.
Direcciones Futuras
There are many potential future directions for research on 3-Tert-butyl-4-hydroxyphenyl phenylacetate. One area of interest is the development of new synthetic methods that are more efficient and sustainable. Another area is the investigation of its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and cardiovascular disease. Additionally, there is a need for more studies on its environmental impact and safety for human and animal health.
Métodos De Síntesis
The synthesis of 3-Tert-butyl-4-hydroxyphenyl phenylacetate involves the reaction of 4-hydroxybenzoic acid with phenylacetyl chloride in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-Tert-butyl-4-hydroxyphenyl phenylacetate has been extensively studied for its antioxidant properties. It has been shown to inhibit the oxidation of various organic materials, including polymers, oils, and fats. In addition, it has been found to have antimicrobial and anti-inflammatory effects. These properties make it a valuable additive in many industrial applications, such as stabilizers for plastics and rubbers, lubricants for machinery, and preservatives for food and cosmetics.
Propiedades
Número CAS |
92943-49-2 |
|---|---|
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
(3-tert-butyl-4-hydroxyphenyl) 2-phenylacetate |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)15-12-14(9-10-16(15)19)21-17(20)11-13-7-5-4-6-8-13/h4-10,12,19H,11H2,1-3H3 |
Clave InChI |
HZTVHRPQCSXXGM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC(=O)CC2=CC=CC=C2)O |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)OC(=O)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



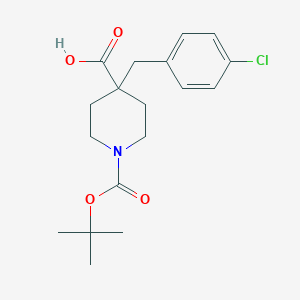

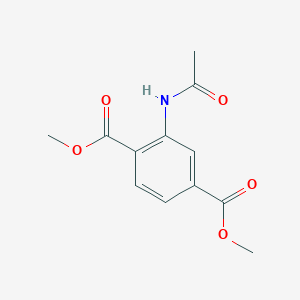

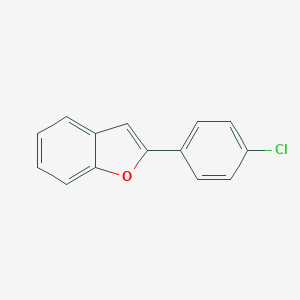
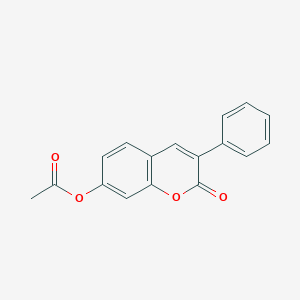
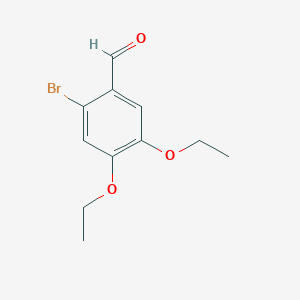
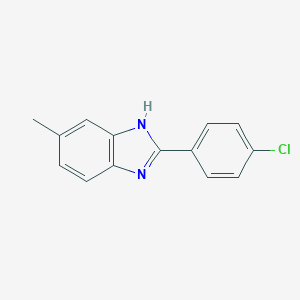
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)

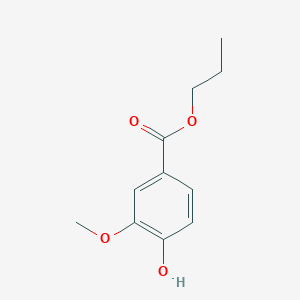
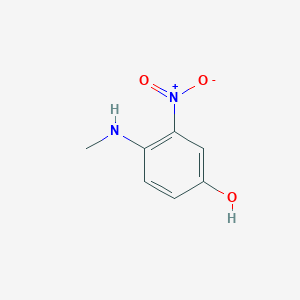
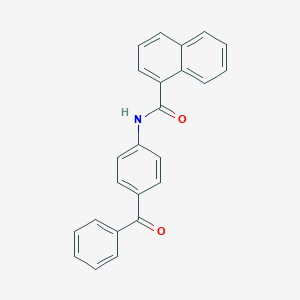
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)